
5-(1-Methanesulfonylethyl)-1,2,4-oxadiazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Methanesulfonylethyl)-1,2,4-oxadiazole-3-carboxylic acid is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methanesulfonyl group attached to an ethyl chain, which is further connected to the oxadiazole ring. The carboxylic acid group is located at the third position of the oxadiazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methanesulfonylethyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. For example, the reaction of a methanesulfonyl chloride with an ethyl-substituted hydrazine derivative can lead to the formation of the desired oxadiazole ring. The reaction conditions often include the use of a base such as potassium carbonate (K₂CO₃) in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(1-Methanesulfonylethyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxadiazole ring into other heterocyclic structures.
Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can lead to the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
5-(1-Methanesulfonylethyl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe to investigate biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(1-Methanesulfonylethyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of signaling pathways, depending on the specific target .
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonyl chloride: A related compound with similar reactivity but different applications.
1-Methanesulfonyl-1,2-dihydroquinoline: Another sulfonyl-containing heterocycle with distinct chemical properties and uses.
Uniqueness
5-(1-Methanesulfonylethyl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to its specific combination of functional groups and the presence of the oxadiazole ring
Propiedades
Fórmula molecular |
C6H8N2O5S |
|---|---|
Peso molecular |
220.21 g/mol |
Nombre IUPAC |
5-(1-methylsulfonylethyl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C6H8N2O5S/c1-3(14(2,11)12)5-7-4(6(9)10)8-13-5/h3H,1-2H3,(H,9,10) |
Clave InChI |
ZRNGWFUMNKXIOF-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC(=NO1)C(=O)O)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2-Methoxyethyl)({1-[4-(methylsulfanyl)phenyl]ethyl})amine](/img/structure/B15240629.png)
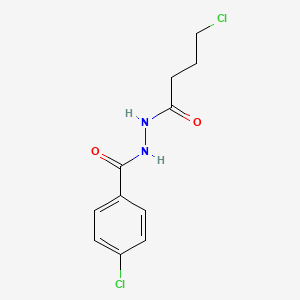
![1-[4-Methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]ethan-1-amine](/img/structure/B15240637.png)
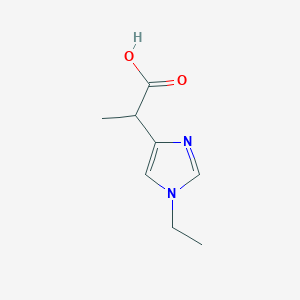
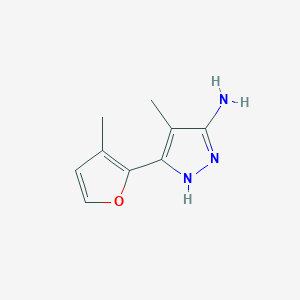
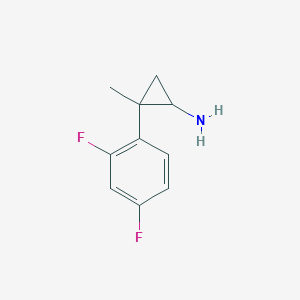
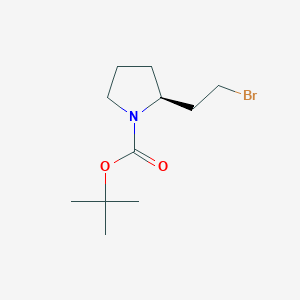
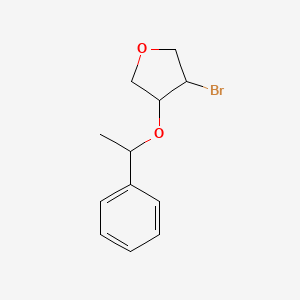
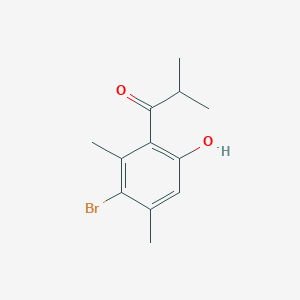
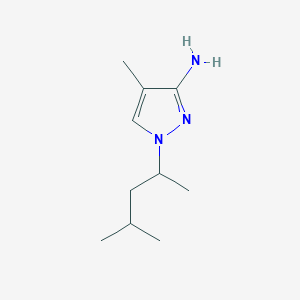
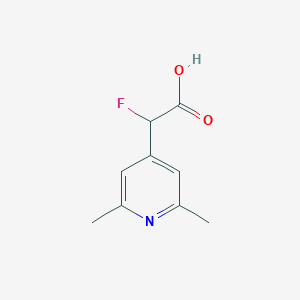
![2-Isopropyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B15240704.png)
![8-Chloro-1H,2H,3H,4H,9H-pyrido[3,4-B]indole](/img/structure/B15240711.png)
